IRAK inhibitor 5

IRAK4 Kinase Inhibition Inflammation

IRAK inhibitor 5 (CAS 509093-60-1), also known as 3-Nitro-N-[1-(3-hydroxypropyl)-5-(2,2-dimethylpropionyloxy)-1H-benzimidazol-2-yl]benzamide, is a small-molecule inhibitor that targets interleukin-1 receptor-associated kinase 4 (IRAK4), a pivotal serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) innate immune signaling pathways. The compound belongs to the N-acyl-2-aminobenzimidazole chemotype and was identified as an early lead in the development of selective IRAK4 inhibitors.

Molecular Formula C22H24N4O6
Molecular Weight 440.4 g/mol
CAS No. 509093-60-1
Cat. No. B1610102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK inhibitor 5
CAS509093-60-1
Molecular FormulaC22H24N4O6
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO
InChIInChI=1S/C22H24N4O6/c1-22(2,3)20(29)32-16-8-9-18-17(13-16)23-21(25(18)10-5-11-27)24-19(28)14-6-4-7-15(12-14)26(30)31/h4,6-9,12-13,27H,5,10-11H2,1-3H3,(H,23,24,28)
InChIKeyCEAYRKIZESVQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRAK Inhibitor 5 (CAS 509093-60-1): Baselines, Benchmarks, and Position in the IRAK4 Inhibitor Landscape


IRAK inhibitor 5 (CAS 509093-60-1), also known as 3-Nitro-N-[1-(3-hydroxypropyl)-5-(2,2-dimethylpropionyloxy)-1H-benzimidazol-2-yl]benzamide, is a small-molecule inhibitor that targets interleukin-1 receptor-associated kinase 4 (IRAK4), a pivotal serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) innate immune signaling pathways [1]. The compound belongs to the N-acyl-2-aminobenzimidazole chemotype and was identified as an early lead in the development of selective IRAK4 inhibitors [2]. Its primary utility lies in probing IRAK4-dependent signaling in inflammatory and oncological disease models. This guide establishes the compound's core baseline characteristics, including its molecular identity (C22H24N4O6, MW 440.45) and its defined biochemical potency, as reported in patent literature [3]. Understanding these baselines is critical for differentiating this compound from more advanced clinical candidates and for correctly positioning it within the IRAK4 inhibitor development timeline.

Why Substituting IRAK Inhibitor 5 (CAS 509093-60-1) with Other IRAK4 Inhibitors Fails in Controlled Research


In research settings, substituting IRAK inhibitor 5 (CAS 509093-60-1) with a more recent or more potent IRAK4 inhibitor (e.g., PF-06650833/zimlovisertib, CA-4948/emavusertib, or BAY1834845/zabedosertib) introduces a high risk of experimental confoundment and procurement misalignment. The primary reason is a fundamental divergence in selectivity profiles, pharmacokinetic properties, and molecular pharmacology [1]. IRAK inhibitor 5 represents an earlier-generation inhibitor from a specific chemical series (N-acyl-2-aminobenzimidazoles) with a defined, moderate potency and a unique off-target profile that has been characterized in the foundational patent literature [2]. In contrast, clinical-stage candidates like PF-06650833 exhibit sub-nanomolar potency, extensive kinome-wide selectivity, and oral bioavailability [3], rendering them entirely unsuitable for experiments requiring a tool compound with a well-documented, more restricted pharmacological footprint. Furthermore, compounds like CA-4948 possess dual IRAK4/FLT3 inhibitory activity [4], which fundamentally alters the biological outcome compared to an IRAK4-selective inhibitor. Therefore, substituting IRAK inhibitor 5 with a clinical candidate would invalidate comparisons with published SAR data, disrupt experimental reproducibility in cellular models, and lead to incorrect conclusions about the specific role of IRAK4 kinase activity versus its scaffolding function or other kinase targets. The quantitative evidence in Section 3 delineates these exact points of differentiation that mandate precise compound selection.

IRAK Inhibitor 5 (CAS 509093-60-1): Quantified Differentiation in Potency, Selectivity, and Chemical Series


Biochemical IRAK4 Potency vs. Clinical Benchmark PF-06650833 (Zimlovisertib)

In a direct comparison using a biochemical IMAP assay, IRAK inhibitor 5 demonstrates an IC50 of 85 nM against IRAK4 [1]. This potency is significantly lower (173-fold) than that of the clinical benchmark PF-06650833 (zimlovisertib), which exhibits an IC50 of 0.49 nM [2]. This quantitative difference establishes IRAK inhibitor 5 as a valuable tool for studying IRAK4 kinase inhibition in contexts where high potency is not the primary requirement, or where comparative analysis with early-stage SAR data from the N-acyl-2-aminobenzimidazole series is essential.

IRAK4 Kinase Inhibition Inflammation

Cellular Potency in PBMC Assay vs. Optimized Analog

The cellular activity of IRAK inhibitor 5 was assessed in human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7/8 agonist R848. The compound inhibited TNFα production with an IC50 of 333 nM [1]. This represents a 37-fold lower potency compared to an optimized analog (Compound 1) from the same patent family, which achieved an IC50 of 9.0 nM under identical assay conditions [1]. This data highlights IRAK inhibitor 5 as a less potent tool within its chemical class, underscoring its specific utility for experiments requiring a comparator with a defined, moderate cellular activity window.

IRAK4 Cellular Activity PBMC

Chemical Series and Selectivity Profile Distinction from 5-Aryl-2,4-diaminopyrimidine Class

IRAK inhibitor 5 belongs to the N-acyl-2-aminobenzimidazole chemical series, which is structurally and mechanistically distinct from the 5-aryl-2,4-diaminopyrimidine class of IRAK4 inhibitors. A key point of differentiation lies in TAK1 kinase selectivity. While early leads from the pyrimidine class exhibited significant TAK1 inhibition, a major liability associated with liver toxicity [1], the benzimidazole series, including IRAK inhibitor 5, was specifically designed to avoid this off-target activity [2]. Although a direct, quantitative TAK1 selectivity value for IRAK inhibitor 5 is not available in the primary literature, its classification within this series implies a favorable selectivity profile compared to early pyrimidine-based IRAK4 inhibitors that demonstrate TAK1 inhibition at relevant concentrations [3].

IRAK4 Selectivity TAK1

Oral Bioavailability Distinction from Clinical Candidates

Unlike clinical-stage IRAK4 inhibitors such as PF-06650833 (zimlovisertib), CA-4948 (emavusertib), and BAY1834845 (zabedosertib), which are designed for oral bioavailability and have demonstrated this property in vivo [1][2][3], IRAK inhibitor 5 is not reported to be orally bioavailable. The available literature, including the primary patent disclosing the compound, does not describe any in vivo pharmacokinetic (PK) studies or oral dosing regimens for this compound [4]. This is a critical distinction for researchers; IRAK inhibitor 5 is a biochemical and cellular tool compound, not a candidate for in vivo efficacy studies requiring oral administration. Attempting to substitute it for an oral clinical candidate will lead to experimental failure due to a lack of systemic exposure following oral dosing.

IRAK4 Pharmacokinetics Bioavailability

Validated Application Scenarios for IRAK Inhibitor 5 (CAS 509093-60-1) in Research and Development


Biochemical and Cellular Assay Development for IRAK4 Activity

Use IRAK inhibitor 5 as a reference tool for developing and validating biochemical kinase assays (e.g., IMAP, DELFIA) [1] and cellular assays measuring IRAK4-dependent cytokine production (e.g., TNFα, IL-6) in human PBMCs [2]. Its well-defined, moderate potency (IC50 85 nM in biochemical assay, 333 nM in PBMC assay) provides a reliable benchmark for establishing assay windows, Z'-factors, and for comparing the activity of novel compounds from the same chemical series. This application leverages the compound's extensive characterization in the foundational patent literature [3], ensuring reproducibility and comparability with published data.

Comparative SAR Studies within the N-Acyl-2-aminobenzimidazole Series

Employ IRAK inhibitor 5 as a key reference compound in structure-activity relationship (SAR) studies aimed at understanding the impact of specific structural modifications on IRAK4 potency and selectivity within the N-acyl-2-aminobenzimidazole chemotype. As an early, well-characterized member of this series [1], it serves as a baseline for evaluating improvements in potency (e.g., comparing its 85 nM biochemical IC50 to more optimized analogs like Compound 1 with an IC50 of 9.0 nM in cells [2]). This application is critical for medicinal chemistry efforts seeking to refine this scaffold and avoid the TAK1 selectivity liabilities observed in other IRAK4 inhibitor classes [3].

Ex Vivo Investigation of IRAK4-Dependent Signaling in Non-Clinical Models

Utilize IRAK inhibitor 5 to probe the role of IRAK4 kinase activity in ex vivo primary cell models, such as human PBMCs, where its lack of oral bioavailability [1] is irrelevant. By employing the compound at concentrations guided by its cellular IC50 (333 nM) [2], researchers can specifically interrogate IRAK4-mediated signaling pathways (e.g., NF-κB, IRF5) in response to TLR agonists like R848 [3]. This is a targeted application distinct from in vivo pharmacology studies, for which clinical candidates like PF-06650833 [4] or degraders like KT-474 [5] are required.

Differentiation from FLT3-Dual Inhibitors in Oncology Research

Apply IRAK inhibitor 5 in oncology research settings where a selective IRAK4 inhibitor is required to dissect the specific contribution of IRAK4 signaling from that of FLT3. Unlike dual IRAK4/FLT3 inhibitors such as CA-4948 (emavusertib) [1], which are developed for specific hematological malignancies, IRAK inhibitor 5 offers a cleaner pharmacological tool for studying IRAK4-dependent mechanisms in models where FLT3 activity would otherwise confound the results. This is particularly relevant for studies in diffuse large B-cell lymphoma (DLBCL) with MYD88 mutations or other cancers where IRAK4, but not FLT3, is the driver [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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